2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid
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Overview
Description
2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines a chromene moiety with a benzoic acid group, making it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with a benzoic acid derivative. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene moiety to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromene derivatives .
Scientific Research Applications
2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing .
Mechanism of Action
The mechanism of action of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. The benzoic acid group can enhance the compound’s binding affinity to certain proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
- 5,7-Dihydroxy-4-oxo-4H-chromen-2-yl derivatives
- Coumarin derivatives
Uniqueness
2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid stands out due to its unique combination of a chromene moiety and a benzoic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid, a compound belonging to the chromone family, has garnered attention in recent years due to its potential biological activities . This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure:
- Molecular Formula: C18H14O4
- Molecular Weight: 294.3 g/mol
The synthesis of this compound typically involves the condensation of specific precursors under acidic conditions. The chromone moiety fused with a benzoic acid group contributes to its unique chemical properties, making it a valuable compound for various applications in medicinal chemistry and pharmacology .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties . These properties are often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging. A study demonstrated that derivatives of this compound showed varying degrees of antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against various bacterial strains. For instance, studies have shown that related chromone derivatives possess activity against both Gram-positive and Gram-negative bacteria. The inhibition rates can vary significantly based on structural modifications, with some analogues demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Inhibition (%) |
---|---|---|
2-(6,8-dimethyl-4-oxo...) | Staphylococcus aureus | 21.65 |
2-(6,8-dimethyl-4-oxo...) | E. coli | 14.96 |
Other analogues | MRSA | Varies |
Anti-inflammatory Properties
In vitro studies suggest that this compound may also exert anti-inflammatory effects by modulating pathways involved in inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), which are critical in the inflammatory response .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The chromone moiety can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may bind to receptors modulating cellular signaling pathways associated with inflammation and oxidative stress.
- Hydrogen Bonding: The benzoic acid group facilitates hydrogen bonding with target proteins, enhancing binding affinity .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antioxidant Effects: A comparative study showed that this compound exhibited higher antioxidant activity than some known antioxidants, suggesting its potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative damage .
- Antimicrobial Efficacy: In a screening of various coumarin derivatives, 2-(6,8-dimethyl...) was found to be particularly effective against resistant strains of bacteria, indicating its potential role in developing new antimicrobial agents .
- Anti-inflammatory Research: Laboratory tests indicated that this compound reduced inflammation markers in cell cultures treated with inflammatory stimuli, supporting its use in formulations targeting inflammatory diseases .
Properties
IUPAC Name |
2-(6,8-dimethyl-4-oxochromen-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-10-7-11(2)17-14(8-10)15(19)9-16(22-17)12-5-3-4-6-13(12)18(20)21/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPWHOLBHVFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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